Methyl 4-bromo-2-[(2-cyanoimidazol-1-yl)methyl]benzoate
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Overview
Description
Methyl 4-bromo-2-[(2-cyanoimidazol-1-yl)methyl]benzoate is a synthetic organic compound that features a benzoate ester functional group, a bromine atom, and an imidazole ring with a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-[(2-cyanoimidazol-1-yl)methyl]benzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-methylbenzoic acid.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 4-bromo-2-methylbenzoate.
Bromination: The methyl group is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to yield methyl 4-bromo-2-(bromomethyl)benzoate.
Imidazole Introduction: The bromomethyl group is then reacted with 2-cyanoimidazole in the presence of a base like potassium carbonate to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The bromine atom in the benzoate ring can undergo nucleophilic substitution reactions.
Addition Reactions: The cyano group in the imidazole ring can participate in addition reactions with nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium thiocyanate can be used as nucleophiles.
Addition Reactions: Grignard reagents or organolithium compounds can be used for addition to the cyano group.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for ester hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile, products like azides or thiocyanates can be formed.
Addition Products: The addition of Grignard reagents can yield imidazole derivatives with new alkyl or aryl groups.
Hydrolysis Products: Hydrolysis yields 4-bromo-2-[(2-cyanoimidazol-1-yl)methyl]benzoic acid.
Scientific Research Applications
Methyl 4-bromo-2-[(2-cyanoimidazol-1-yl)methyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involving imidazole moieties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its imidazole ring.
Material Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-[(2-cyanoimidazol-1-yl)methyl]benzoate involves its interaction with biological targets through its imidazole ring. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The cyano group can also participate in hydrogen bonding or dipole interactions with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Methyl 4-bromo-2-methylbenzoate: Lacks the imidazole and cyano groups, making it less versatile in biological applications.
4-Bromo-2-[(2-cyanoimidazol-1-yl)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester, which can affect its solubility and reactivity.
Methyl 2-[(2-cyanoimidazol-1-yl)methyl]benzoate: Similar but without the bromine atom, which can influence its reactivity in substitution reactions.
Uniqueness: Methyl 4-bromo-2-[(2-cyanoimidazol-1-yl)methyl]benzoate is unique due to the presence of both a bromine atom and an imidazole ring with a cyano group. This combination of functional groups provides a versatile platform for further chemical modifications and potential biological activity.
Properties
IUPAC Name |
methyl 4-bromo-2-[(2-cyanoimidazol-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c1-19-13(18)11-3-2-10(14)6-9(11)8-17-5-4-16-12(17)7-15/h2-6H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPYUCHRQPXKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)CN2C=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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